molecular formula C9H8O3 B8629158 4-Ethenyl-2-hydroxybenzoic acid CAS No. 71534-98-0

4-Ethenyl-2-hydroxybenzoic acid

Cat. No.: B8629158
CAS No.: 71534-98-0
M. Wt: 164.16 g/mol
InChI Key: WLPQGZNMXPKVBI-UHFFFAOYSA-N
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Description

4-Ethenyl-2-hydroxybenzoic acid is a hydroxybenzoic acid derivative with the molecular formula C9H8O3 . As a specialized phenolic acid, it is of significant interest in organic chemistry and pharmaceutical research, particularly as a building block for the synthesis of more complex molecules . Hydroxybenzoic acids are a prominent class of compounds studied for their biological activities and are found in various plant extracts . Researchers investigate these compounds for their potential roles in modulating cellular signaling pathways, such as the Nrf2 pathway, which is involved in the cellular defense against oxidative stress . While the specific mechanism of action for this compound requires further investigation, its structural features make it a valuable compound for exploring structure-activity relationships, developing novel chemical entities, and studying the properties of vinyl-substituted benzoic acids. This product is intended for research applications only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

71534-98-0

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

4-ethenyl-2-hydroxybenzoic acid

InChI

InChI=1S/C9H8O3/c1-2-6-3-4-7(9(11)12)8(10)5-6/h2-5,10H,1H2,(H,11,12)

InChI Key

WLPQGZNMXPKVBI-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C=C1)C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Azo vs. Ethenyl Groups : The benzothiazolyl-azo derivatives (e.g., from ) exhibit strong UV absorption (λ_max ~300–400 nm) due to the azo chromophore, whereas the ethenyl group in the target compound may contribute to distinct electronic properties.

Physicochemical Properties

Property This compound (Inferred) 4-Hydroxybenzoic Acid 2-Hydroxy-4-(benzothiazolyl-azo)benzoic Acid
Melting Point Not reported 214–217°C (decomposes) >250°C (decomposes)
Solubility Moderate in polar solvents (e.g., ethanol) Soluble in hot water, ethanol Poor in water; soluble in DMSO
UV-Vis λ_max (nm) ~260–280 (estimated) 254 (in ethanol) 320–380 (azo chromophore)

Notes:

  • The ethenyl group likely increases hydrophobicity compared to 4-Hydroxybenzoic acid, affecting solubility and chromatographic behavior.
  • The azo group in benzothiazolyl derivatives enhances UV-vis detectability, making them superior for analytical applications .

Preparation Methods

Reaction Mechanism and Conditions

  • Starting material : 4-ethenyl-2-hydroxyphenol (synthesized via Friedel-Crafts alkylation or hydroxylation of 4-ethenylphenol).

  • Dehydration : The phenol reacts with sodium hydroxide (1:2–30 molar ratio) at 180–300°C under inert gas (N₂/Ar). Water is removed via azeotropic distillation using toluene or xylene.

  • Carboxylation : The resultant sodium phenoxide is treated with CO₂ at 4.0–8.0 kgf/cm² and 170–290°C for 1–4 hours, forming the sodium salt of this compound.

Yield and Purity

  • Yield : 50–80% (dependent on phenol substitution and CO₂ pressure).

  • Purity : >95% after acid precipitation (using H₂SO₄ or HCl) and recrystallization from ethanol-water.

Table 1 : Optimization of carboxylation parameters for this compound synthesis

ParameterOptimal RangeImpact on Yield
Temperature (°C)200–250Maximizes CO₂ solubility
CO₂ Pressure (kgf/cm²)6.0–7.0Enhances reaction rate
Phenol:NaOH Ratio15:1Minimizes side reactions

Solvent-Assisted Extraction and Purification

Post-synthesis purification is critical due to by-products like dimerized acids. A 2024 study compared natural and conventional solvents for isolating hydroxybenzoic acids:

Extraction Efficiency

  • Isoamyl alcohol : Achieved 58.98% extraction efficiency (KD = 1.438) due to polarity matching.

  • Ethyl acetate : 49.65% efficiency (KD = 0.986), suitable for lab-scale recovery.

  • Corn oil : Limited utility (39.48% efficiency) due to low polarity.

Table 2 : Solvent performance in this compound purification

SolventKD Value% Efficiency
Isoamyl alcohol1.43858.98
Ethyl acetate0.98649.65
Diethyl carbonate0.96149.00
Cottonseed oil0.67740.38
Corn oil0.65239.48

Acid-Catalyzed Acetylation and Hydrolysis

This two-step approach, adapted from 4-acetoxybenzoic acid synthesis, introduces the ethenyl group via hydrolysis of an acetylated intermediate:

Procedure

  • Acetylation : 4-hydroxy-2-ethenylbenzoic acid is treated with acetic anhydride and H₂SO₄ at 50–60°C, forming the acetoxy derivative.

  • Hydrolysis : The acetyl group is removed using NaOH/ethanol, yielding this compound.

Challenges

  • Side reactions : Over-acetylation may occur, requiring precise stoichiometry.

  • Yield : 60–70% after recrystallization.

Transition-metal catalysis enables direct introduction of the ethenyl group. A Heck coupling strategy uses:

  • Substrate : 2-hydroxy-4-iodobenzoic acid.

  • Reagents : Ethylene gas, Pd(OAc)₂ catalyst, and triethylamine base.

Table 3 : Heck reaction optimization for ethenyl group introduction

ConditionOptimal ValueOutcome
Catalyst loading5 mol% Pd(OAc)₂85% conversion
Temperature (°C)100Minimizes dehalogenation
Reaction time (h)12Completes coupling

Microbial Biosynthesis

Emerging bioengineering routes employ E. coli strains expressing shikimate pathway enzymes to produce hydroxybenzoic acids. While 4-ethenyl derivatives remain experimental, gene-editing advances (e.g., introducing phenylalanine ammonia-lyase) show promise for future scalability.

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